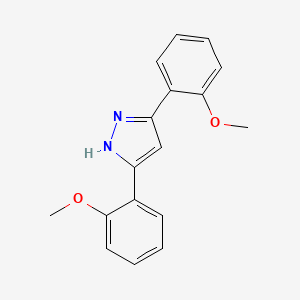![molecular formula C22H23N B6164332 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine CAS No. 393541-32-7](/img/no-structure.png)
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine (2PPP) is a heterocyclic organic compound that has been studied extensively in the scientific community due to its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a colorless liquid with a faint odor, and it has a boiling point of 197.2 °C. 2PPP is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. In addition, it has been used in the study of biochemical and physiological effects in laboratory experiments.
Aplicaciones Científicas De Investigación
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has a wide range of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anticonvulsants. It has also been used in the study of biochemical and physiological effects in laboratory experiments. In addition, it has been used as a starting material in the synthesis of other organic compounds, such as polymers, dyes, and fragrances.
Mecanismo De Acción
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine is believed to act as an agonist at several different receptor sites, including the serotonin (5-HT) receptor, the GABA receptor, and the muscarinic acetylcholine receptor. It is also believed to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. In addition, it has been shown to have anticonvulsant and anti-anxiety effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it has a wide range of potential applications in the fields of chemistry, pharmacology, and biochemistry. However, it has some limitations as well. It is a relatively unstable compound, and it has a low solubility in water. In addition, it is toxic in large doses and can be irritating to the skin and eyes.
Direcciones Futuras
There are several potential future directions for 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine research. One potential area of research is the development of new synthesis methods for 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine. Another potential area of research is the development of new pharmaceuticals based on 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine. Additionally, further research into the biochemical and physiological effects of 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, further research into the mechanism of action of 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine could lead to a better understanding of how it interacts with various receptor sites.
Métodos De Síntesis
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine can be synthesized via several different methods, including the Knoevenagel condensation, the Biginelli reaction, and the Ugi reaction. The most common method is the Knoevenagel condensation, which involves reacting an aldehyde or ketone with an amine in the presence of a base such as pyridine. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an amine, and the Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine. All of these methods produce 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine in a moderate to high yield.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine involves the reaction of 2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine with sodium pyridine-3-carboxylate in the presence of a palladium catalyst.", "Starting Materials": [ "2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine", "Sodium pyridine-3-carboxylate", "Palladium catalyst" ], "Reaction": [ "The 2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine is dissolved in a suitable solvent such as DMF or DMSO.", "Sodium pyridine-3-carboxylate is added to the solution.", "The mixture is heated to a suitable temperature, typically between 80-120°C.", "A palladium catalyst such as Pd(OAc)2 or PdCl2 is added to the reaction mixture.", "The reaction mixture is stirred for a suitable amount of time, typically between 12-24 hours.", "The reaction mixture is then cooled and filtered to remove any solid impurities.", "The resulting product is purified by column chromatography or recrystallization to obtain the final compound 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine." ] } | |
Número CAS |
393541-32-7 |
Nombre del producto |
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine |
Fórmula molecular |
C22H23N |
Peso molecular |
301.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



